2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is an organic compound that features a bromophenyl group attached to a pyrrolidinyl ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor technology to ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in various types of chemical interactions, while the pyrrolidinyl ethanone structure may influence the compound’s overall reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone
- 2-(3-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone
- 2-(3-Bromophenyl)-1-(morpholin-1-yl)ethanone
Uniqueness
2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the pyrrolidinyl ethanone structure
Properties
IUPAC Name |
2-(3-bromophenyl)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-5-3-4-10(8-11)9-12(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWHDSQLJDVROW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650085 |
Source
|
Record name | 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-73-4 |
Source
|
Record name | 2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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